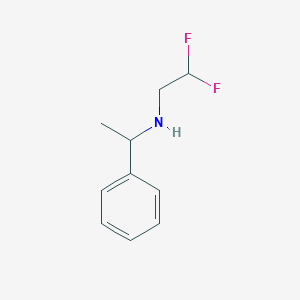

(2,2-Difluoroethyl)(phenylethyl)amine

Description

BenchChem offers high-quality (2,2-Difluoroethyl)(phenylethyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,2-Difluoroethyl)(phenylethyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoro-N-(1-phenylethyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2N/c1-8(13-7-10(11)12)9-5-3-2-4-6-9/h2-6,8,10,13H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIPIVZNYAXXXBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Classification Within Phenylethylamine Derivatives and Fluorinated Amines

(2,2-Difluoroethyl)(phenylethyl)amine is a molecule defined by its core components, which places it into distinct chemical categories. Structurally, it is a derivative of phenethylamine (B48288), a foundational organic compound featuring a phenyl ring attached to an amino group via a two-carbon sidechain. wikipedia.orgwikipedia.org The parent phenethylamine structure is the backbone for a vast class of neuroactive compounds, including hormones, neurotransmitters, and a wide array of synthetic drugs. wikipedia.orgnih.gov

The classification of (2,2-Difluoroethyl)(phenylethyl)amine can be broken down as follows:

Phenylethylamine Derivative: The core of the molecule is 2-phenylethan-1-amine. This structural motif is well-known for its role in a variety of biologically active molecules that target the central nervous system. wikipedia.orgontosight.ai

Secondary Amine: Unlike the primary amine of the parent phenethylamine, the nitrogen atom in this compound is bonded to two carbon-containing groups (a phenylethyl group and a 2,2-difluoroethyl group), classifying it as a secondary amine. evitachem.com

Fluorinated Amine: The presence of two fluorine atoms on the ethyl group attached to the nitrogen makes it a fluorinated organic compound. The strategic incorporation of fluorine is a common practice in modern medicinal chemistry to modulate a molecule's physicochemical properties. tandfonline.com

Structural Comparison

| Feature | Phenethylamine | (2,2-Difluoroethyl)(phenylethyl)amine |

|---|---|---|

| Core Structure | Phenylethylamine | Phenylethylamine |

| Amine Type | Primary (–NH₂) | Secondary (–NH–) |

| Substituents on Nitrogen | Two Hydrogen Atoms | One Phenylethyl Group, One 2,2-Difluoroethyl Group |

| Fluorination | No | Yes (Difluoroethyl group) |

Historical Context and Emerging Significance of Fluorine in Amine Based Chemical Biology and Medicinal Chemistry

The deliberate incorporation of fluorine into biologically active molecules is a relatively modern strategy in drug discovery, with its roots in the mid-20th century. jst.go.jpresearchgate.net The first fluoro-pharmaceutical, fludrocortisone, was brought to market in 1954, demonstrating the potential of fluorine to impart beneficial properties to existing therapeutic agents. acs.orgnih.gov Since then, organofluorine chemistry has become a cornerstone of medicinal chemistry, with fluorinated compounds now representing a significant portion of all marketed drugs. acs.orgenamine.net

The significance of adding fluorine to amine-containing compounds stems from the unique properties of the fluorine atom:

Modulation of Basicity (pKa): Fluorine is the most electronegative element, and its presence in a molecule exerts a strong electron-withdrawing effect. tandfonline.com When placed near an amine group, fluorine can significantly lower the amine's basicity (pKa). researchgate.netnih.govnih.gov This reduction in basicity can improve a drug's bioavailability by increasing the proportion of the neutral, uncharged form of the molecule, which can more readily cross biological membranes. tandfonline.comomicsonline.org

Enhanced Metabolic Stability: A common route of drug metabolism involves the oxidation of carbon-hydrogen (C-H) bonds by enzymes such as the cytochrome P450 family. researchgate.netresearchgate.net The carbon-fluorine (C-F) bond is considerably stronger and more stable than a C-H bond, making it resistant to enzymatic cleavage. tandfonline.comnih.gov By replacing hydrogen atoms at metabolically vulnerable sites with fluorine, chemists can block metabolic breakdown, thereby prolonging the drug's half-life and duration of action. nih.govresearchgate.net

Increased Binding Affinity: The substitution of hydrogen with fluorine, a similarly sized atom, generally causes minimal steric disruption, allowing the modified molecule to still fit within its biological target's binding site. tandfonline.combenthamscience.comresearchgate.net Furthermore, the polarized C-F bond can engage in favorable electrostatic and hydrogen-bond interactions with protein receptors, potentially increasing the ligand's binding affinity and potency. benthamscience.comresearchgate.netingentaconnect.com

Lipophilicity Modification: Fluorination typically increases the lipophilicity of a molecule, which can influence its absorption, distribution, and ability to cross membranes like the blood-brain barrier. benthamscience.comresearchgate.net This property is crucial for designing drugs that target the central nervous system.

Key Effects of Fluorine in Amine-Based Drug Design

| Property | Effect of Fluorination | Significance in Medicinal Chemistry |

|---|---|---|

| Basicity (pKa) | Decreases | Improves membrane permeability and bioavailability. researchgate.netnih.gov |

| Metabolic Stability | Increases | Prolongs drug half-life by blocking oxidative metabolism. nih.govresearchgate.net |

| Receptor Binding | Can Increase Affinity | Enhances potency through new electrostatic interactions. tandfonline.combenthamscience.com |

| Lipophilicity | Increases | Affects absorption, distribution, and CNS penetration. researchgate.net |

Research Landscape and Current Scope for 2,2 Difluoroethyl Phenylethyl Amine Investigation

Direct Electrophilic 2,2-Difluoroethylation of Phenylethylamine

A primary and modern approach to forming the C-N bond in (2,2-Difluoroethyl)(phenylethyl)amine involves the direct electrophilic 2,2-difluoroethylation of the precursor, phenylethylamine. This method circumvents the need for pre-functionalized starting materials and offers a direct route to the desired product.

Application of Hypervalent Iodine Reagents in Selective Difluoroethylation

Hypervalent iodine(III) reagents have emerged as powerful tools for electrophilic group transfer reactions due to their mild reaction conditions and unique reactivity. acs.orgglobethesis.com Specifically, (2,2-difluoro-ethyl)(aryl)iodonium triflate has been developed as an effective reagent for the electrophilic 2,2-difluoroethylation of various nucleophiles, including primary and secondary amines. researchgate.netchemrxiv.orgnih.gov

This transformation allows for the selective mono-difluoroethylation of amines, a challenge for traditional alkylation methods which often suffer from over-alkylation. chemrxiv.org The reaction of phenylethylamine with a (2,2-difluoroethyl)(aryl)iodonium salt would proceed under metal-free conditions, providing a complementary strategy to transition-metal-catalyzed methods. chemrxiv.org Research has demonstrated the successful difluoroethylation of a range of amine nucleophiles using this hypervalent iodine strategy. researchgate.netresearchgate.net

Table 1: Representative Conditions for Electrophilic Difluoroethylation of Amines

| Amine Substrate | Reagent | Base | Solvent | Time (h) | Yield |

| General Amines | (2,2-difluoro-ethyl)(aryl)iodonium triflate | Na₂CO₃ | CH₂Cl₂ | 12 | Isolated Yields |

Data synthesized from representative reaction conditions for the electrophilic difluoroethylation of amines. researchgate.net

Mechanistic Considerations for C-F Bond Formation and Ligand Coupling Pathways

The mechanism of electrophilic difluoroethylation using hypervalent iodine reagents is proposed to proceed via a ligand coupling pathway. researchgate.netnih.gov This process avoids the formation of a free carbocation. In this pathway, the amine nucleophile (phenylethylamine) coordinates to the iodine(III) center of the reagent. This is followed by a reductive elimination event where the 2,2-difluoroethyl group and the coordinated amine couple, forming the new C-N bond and regenerating an aryl iodide(I) species. acs.org

The formation of the crucial C-F bonds in the difluoroethylating agent itself is a separate synthetic challenge. nih.govharvard.edu The strength and polarity of C-F bonds make their formation a key consideration in organofluorine chemistry. nih.govresearchgate.net The stability of the hypervalent iodine reagent, bearing the difluoroethyl group, is critical for its successful application in these synthetic transformations. chemrxiv.org

Alternative Synthetic Routes to Secondary (2,2-Difluoroethyl)(phenylethyl)amine

Beyond direct electrophilic addition, classical and robust methods in organic synthesis provide alternative pathways to the target compound.

Reductive Amination Strategies Involving the Phenylethyl Moiety

Reductive amination is a widely used and highly effective method for synthesizing amines from carbonyl compounds. thermofisher.commdpi.com To synthesize (2,2-Difluoroethyl)(phenylethyl)amine via this route, phenylethylamine would be reacted with 2,2-difluoroacetaldehyde. The initial reaction forms an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.

A variety of reducing agents can be employed for this transformation, including sodium borohydride (B1222165), sodium cyanoborohydride, and sodium triacetoxyborohydride, with the choice depending on the specific substrates and desired reaction conditions. dntb.gov.ua This one-pot process is highly efficient and avoids the isolation of the intermediate imine. thermofisher.com The Leuckart reaction, a classic method of reductive amination using formic acid or its derivatives as the reducing agent, also represents a viable, albeit often harsher, synthetic option. mdpi.com

Table 2: General Scheme for Reductive Amination

| Step | Reactants | Intermediate/Product | Key Features |

| 1 | Phenylethylamine + 2,2-Difluoroacetaldehyde | Imine Intermediate | Formation of C=N bond |

| 2 | Imine Intermediate + Reducing Agent | (2,2-Difluoroethyl)(phenylethyl)amine | Reduction of C=N to C-N bond |

N-Alkylation Approaches Utilizing Difluoroethylating Agents

The direct N-alkylation of phenylethylamine with a suitable 2,2-difluoroethylating agent is another fundamental approach. nih.govacsgcipr.org This method involves the reaction of the primary amine with a compound containing a 2,2-difluoroethyl group attached to a good leaving group, such as a halide (e.g., 2,2-difluoro-1-iodoethane) or a sulfonate ester (e.g., 2,2-difluoroethyl tosylate).

A significant challenge in the N-alkylation of primary amines is the potential for over-alkylation, as the resulting secondary amine product is often more nucleophilic than the starting primary amine. masterorganicchemistry.com This can lead to the formation of a tertiary amine as a byproduct. To achieve selective mono-alkylation, reaction conditions must be carefully controlled, often by using a large excess of the starting amine or by carefully managing the stoichiometry of the reagents. masterorganicchemistry.com

Emerging Catalytic Approaches for C-N Bond Formation in Fluorinated Amine Synthesis

The field of C-N bond formation is continually evolving, with a focus on developing more efficient, selective, and sustainable catalytic methods. numberanalytics.comtcichemicals.com Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for constructing C-N bonds. tcichemicals.com While typically used for forming aryl amines, variations of these catalytic systems are being explored for the alkylation of amines.

Recent research has also focused on electrochemical methods for C-N bond formation, which offer a green and sustainable alternative to traditional chemical reagents. researchgate.net These methods can facilitate reactions like reductive amination under mild conditions. researchgate.net Furthermore, photoredox catalysis has opened new avenues for C-F bond transformations and could potentially be harnessed for novel C-N bond-forming strategies in the synthesis of complex fluoroalkylated compounds. researchgate.net The application of these emerging catalytic systems to the specific synthesis of (2,2-Difluoroethyl)(phenylethyl)amine represents a promising area for future research, aiming to improve efficiency and expand the synthetic toolkit for fluorinated amines.

Optimization of Synthetic Pathways and Yields for (2,2-Difluoroethyl)(phenylethyl)amine Preparation

One of the most effective methods for producing phenylethylamine is the catalytic hydrogenation of benzyl (B1604629) cyanide. orgsyn.org Research into this method has demonstrated that high yields can be achieved by carefully selecting the catalyst, solvent, and reaction conditions. The use of Raney nickel as a catalyst in the presence of liquid ammonia (B1221849) has been shown to produce phenylethylamine in yields of 83–87%. orgsyn.org Further optimization has explored the use of methanolic ammonia, which can also result in high yields of 84–90%. orgsyn.org The key to minimizing the formation of the secondary amine, di-(β-phenylethyl)-amine, is to use a significant excess of ammonia relative to benzyl cyanide. orgsyn.org Alternative catalysts such as palladium on charcoal, palladium on barium sulfate, and Adams' catalyst have also been employed for this conversion. orgsyn.org

Another viable route to phenylethylamine is the reduction of phenylacetamide. A method utilizing zinc borohydride as the reducing agent in a tetrahydrofuran (B95107) solution with toluene (B28343) has been reported to achieve a yield of 80.8%. google.com The optimization of this reaction is highly dependent on temperature, with the highest yields obtained at temperatures above 90°C. google.com

The synthesis of the second precursor, 2,2-difluoroethylamine (B1345623), has also been the subject of optimization studies. A common starting material is 2,2-difluoro-1-haloethane. The reaction of 2,2-difluoro-1-bromoethane with anhydrous ammonia in dimethyl sulfoxide (B87167) (DMSO) in the presence of a catalyst has been shown to be an effective method. The choice of catalyst and reaction conditions significantly impacts the yield. For instance, using potassium iodide as a catalyst at 100°C for one hour can produce 2,2-difluoroethylamine in 82% yield. chemicalbook.com Substituting potassium iodide with tetraethylammonium (B1195904) iodide under similar conditions has resulted in an 87% yield. google.com The water content in the solvent is a critical parameter to control for achieving high yields. google.com

Alternative synthetic pathways for 2,2-difluoroethylamine include the reduction of 2,2-difluoroacetamide. Using a diborane (B8814927) solution in tetrahydrofuran (THF), a yield of 48% has been reported. google.comgoogle.com A higher yield of 60% can be achieved by using sodium borohydride and boron trifluoride etherate. google.comgoogle.com

The following data tables summarize the findings from various studies on the optimization of the synthesis of these essential precursors.

Table 1: Optimization of Phenylethylamine Synthesis

| Starting Material | Reagents and Conditions | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Benzyl Cyanide | Liquid ammonia, H₂, 120–130°C, ~2000 lb pressure | Raney nickel | 83–87 | orgsyn.org |

| Benzyl Cyanide | 10 N Methanolic ammonia, H₂, 100–125°C, 500–1000 lb pressure | Raney nickel | 84–90 | orgsyn.org |

Table 2: Optimization of 2,2-Difluoroethylamine Synthesis

| Starting Material | Reagents and Conditions | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 2,2-Difluoro-1-bromoethane | Anhydrous ammonia, DMSO, 100°C, 1h | Potassium iodide | 82 | chemicalbook.comgoogle.com |

| 2,2-Difluoro-1-bromoethane | Anhydrous ammonia, DMSO, 100°C, 1h | Tetraethylammonium iodide | 87 | google.com |

| 2,2-Difluoroacetamide | Diborane in Tetrahydrofuran (THF) | - | 48 | google.comgoogle.com |

Influence of the 2,2-Difluoroethyl Group on Lipophilicity and Hydrogen Bond Donor Capabilities

Beyond its impact on lipophilicity, the 2,2-difluoroethyl group can also act as a "lipophilic hydrogen bond donor." researchgate.netbohrium.com The electron-withdrawing nature of the two fluorine atoms increases the acidity of the C-H bond on the same carbon, enabling it to participate in hydrogen bonding interactions with hydrogen bond acceptors on target proteins. researchgate.netnih.gov This is a notable feature, as typical C-H bonds are not considered significant hydrogen bond donors. This dual characteristic of increasing lipophilicity while also introducing a potential hydrogen bonding interaction is a key strategy in drug design. researchgate.net

Table 1: Comparison of Physicochemical Properties

| Compound | LogP (Predicted) | Hydrogen Bond Donor Capability |

|---|---|---|

| N-ethylphenylethylamine | 2.1 | Weak (N-H) |

Note: LogP values are estimated and can vary based on the prediction algorithm.

Bioisosteric Relationships and Metabolic Stability Conferred by the Difluoroethyl Moiety

The concept of bioisosterism, where one functional group is replaced by another with similar steric and electronic properties to improve biological activity, is central to drug design. drughunter.compressbooks.pub The difluoromethyl group (CF2H), and by extension the 2,2-difluoroethyl group, is increasingly recognized as a bioisostere for hydroxyl, thiol, or even amine groups. researchgate.netbohrium.com This is attributed to its ability to act as a hydrogen bond donor, mimicking the interactions of these traditional functional groups. nih.gov The replacement of a hydroxyl group with a difluoroethyl group can enhance metabolic stability by removing a site susceptible to glucuronidation or sulfation.

Fluorination is a common strategy to enhance the metabolic stability of drug candidates by blocking sites of oxidative metabolism. nih.gov The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes such as cytochrome P450s. nih.gov In (2,2-Difluoroethyl)(phenylethyl)amine, the fluorine atoms on the ethyl group can sterically hinder and electronically deactivate the adjacent C-H bonds from enzymatic oxidation. This can lead to a longer half-life and improved bioavailability compared to the non-fluorinated analog. The metabolic pathways of phenylethylamine derivatives often involve N-dealkylation and oxidation of the alkyl chain. researchgate.netresearchgate.net The presence of the difluoroethyl group is expected to significantly reduce the rate of these metabolic transformations.

Table 2: Potential Metabolic Fates

| Compound | Primary Metabolic Pathways | Expected Rate of Metabolism |

|---|---|---|

| N-ethylphenylethylamine | N-dealkylation, Hydroxylation of ethyl group | High |

Electronic and Steric Effects of Vicinal Difluorination on the Amine Center and Overall Molecular Reactivity

The introduction of two fluorine atoms on the carbon adjacent (vicinal) to the amine nitrogen has profound electronic and steric consequences. Electronically, the highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect. This effect reduces the electron density on the nitrogen atom, thereby decreasing its basicity (pKa). A lower pKa means that at physiological pH, a smaller fraction of the amine will be protonated. This can have significant implications for drug-receptor interactions, as the charged (protonated) and neutral (free base) forms of the amine may have different binding affinities.

Sterically, the fluorine atoms are larger than hydrogen atoms, which can introduce conformational constraints. mdpi.com The gauche effect, often observed in 1,2-difluoroalkanes, describes the tendency for the fluorine atoms to be positioned gauche (at a 60° dihedral angle) to each other due to hyperconjugative interactions. mdpi.com This can influence the preferred conformation of the 2,2-difluoroethyl group, which in turn can affect how the molecule fits into a binding pocket. The steric bulk of the fluorine atoms can also shield the amine from certain chemical reactions or enzymatic degradation.

Table 3: Comparison of Amine Properties

| Property | N-ethylphenylethylamine | (2,2-Difluoroethyl)(phenylethyl)amine |

|---|---|---|

| Predicted pKa | ~10.5 | ~9.5 |

| Amine Basicity | Higher | Lower |

Mechanistic and Receptor Level Investigations of 2,2 Difluoroethyl Phenylethyl Amine Analogs

Elucidation of Specific Molecular Targets and Action Pathways

The phenylethylamine skeleton is a foundational structure for many neuroactive compounds, and its analogs interact with a wide array of molecular targets within the central nervous system. The primary mechanism of action for this class of compounds involves the modulation of monoamine neurotransmission. wikipedia.org Phenethylamines are known to bind to Trace Amine-Associated Receptor 1 (TAAR1) and can inhibit the vesicular monoamine transporter 2 (VMAT2), leading to their effects as central nervous system stimulants. wikipedia.org

Beyond the classical monoaminergic systems, evidence suggests that phenylethylamine analogs can also directly interact with the microtubule cytoskeleton. scispace.com Due to structural similarities with colchicine, a known microtubule-destabilizing agent, some phenethylamines have been investigated as potential microtubule-targeting agents that can either stabilize or destabilize tubulin polymerization. scispace.com The primary action pathways, however, remain centered on monoamine systems. Analogs of phenylethylamine act as agonists at various receptors and as substrates or inhibitors for transporters, leading to increased availability of neurotransmitters like serotonin, norepinephrine, and dopamine. scispace.comnih.gov This modulation is achieved through several interconnected pathways, including direct receptor activation, inhibition of neurotransmitter reuptake, and inducing neurotransmitter release from vesicles. wikipedia.orgresearchgate.net

Enzyme Inhibition Potential and Mechanistic Characterization of Fluorinated Amine Derivatives

The introduction of fluorine into amine derivatives can significantly influence their potential as enzyme inhibitors, particularly for monoamine oxidase (MAO). researchgate.netnih.gov Fluorine's high electronegativity can alter the electronic properties of a molecule, enhancing its binding affinity or modifying its metabolic stability. tandfonline.comresearchgate.net

Fluorinated phenylethylamine analogs have been shown to be preferred substrates for MAO-B. researchgate.net The degree of fluorination can affect the pKa of the amine, which in turn influences its activity as an MAO substrate. researchgate.net Furthermore, fluorinated phenylcyclopropylamines, which are structurally related to phenethylamines, have been examined as potent inhibitors of both MAO-A and MAO-B. nih.gov In some cases, fluorination can reverse the selectivity of an inhibitor. For example, fluorination of 1-phenylcyclopropylamine, a selective MAO-B inhibitor, resulted in a potent and selective inhibitor of MAO-A. nih.gov The development of fluorinated compounds as MAO-B inhibitors is an active area of research for neurodegenerative diseases. usd.edu The mechanism often involves time- and concentration-dependent inhibition, suggesting a covalent or tightly bound interaction with the enzyme. nih.govnih.govunl.edu

Inhibitory Activity of Fluorinated Phenylcyclopropylamine Analogs on MAO-A and MAO-B

| Compound | Target Enzyme | Effect |

|---|---|---|

| trans- and cis-2-fluoro-2-phenylcyclopropylamine analogues | MAO-A and MAO-B | Increased inhibitory activity |

| (1S,2S)-2-Fluoro-2-phenylcyclopropylamine | MAO-A and MAO-B | More potent inhibitor than (1R,2R)-enantiomer |

| Fluorinated 1-phenylcyclopropylamine | MAO-A | Reversed selectivity to become a potent, selective inhibitor |

Data synthesized from research on fluorinated phenylcyclopropylamines as MAO inhibitors. nih.gov

Investigation of Mechanism-Based Enzyme Inactivation Modalities

The potential for (2,2-Difluoroethyl)(phenylethyl)amine analogs to act as mechanism-based enzyme inactivators has been a subject of scientific inquiry, particularly in the context of monoamine oxidase (MAO). Mechanism-based inactivation, also known as suicide inhibition, occurs when an enzyme converts a substrate into a reactive intermediate that subsequently forms a covalent bond with the enzyme, leading to its irreversible inactivation.

Monoamine oxidases are flavoenzymes that catalyze the oxidative deamination of various monoamine neurotransmitters and xenobiotics. The catalytic cycle involves the oxidation of the amine substrate to an imine, with the concomitant reduction of the flavin adenine dinucleotide (FAD) cofactor. The resulting imine is then hydrolyzed to an aldehyde and ammonia (B1221849). It is during this catalytic process that certain substrates can be converted into reactive species capable of inactivating the enzyme.

While direct evidence for the mechanism-based inactivation of MAO by (2,2-Difluoroethyl)(phenylethyl)amine is not extensively detailed in the available literature, studies on halogenated phenylethylamine analogs provide a basis for inferring such a possibility. For instance, related compounds have been shown to exhibit time-dependent inactivation of MAO, a hallmark of mechanism-based inhibition. This process typically involves the enzyme-catalyzed formation of a reactive species that covalently modifies the enzyme, often at the FAD cofactor or a nearby amino acid residue. The introduction of fluorine atoms on the ethylamine side chain, as in (2,2-Difluoroethyl)(phenylethyl)amine, can significantly alter the electronic properties of the molecule, potentially influencing its interaction with the MAO active site and the stability of catalytic intermediates.

Inhibition Studies against Relevant Enzyme Families

Research into the inhibitory activity of (2,2-Difluoroethyl)(phenylethyl)amine analogs has predominantly centered on their interaction with the monoamine oxidase (MAO) family of enzymes, which includes two main isoforms, MAO-A and MAO-B. These enzymes are critical in the metabolism of monoamine neurotransmitters and are significant targets for various therapeutic agents.

Studies investigating the effect of fluorination of the phenethylamine (B48288) structure have revealed a preference for MAO-B. Specifically, difluorophenethylamine (F2-PEA), a closely related analog, has been identified as a preferred substrate for MAO-B. researchgate.net This selectivity is noteworthy, as MAO-B is primarily responsible for the metabolism of phenylethylamine itself. The finding that the difluorinated analog acts as a substrate for MAO-B suggests a competitive interaction, where it vies with endogenous substrates for binding to the enzyme's active site.

The substrate activity of these fluorinated analogs is also influenced by their pKa values. Progressive fluorination of the phenethylamine molecule leads to a decrease in pKa, and it has been proposed that the protonated form of these compounds is the preferred species for catalysis by brain MAO. researchgate.net This implies that the ionization state of the amine group is a critical determinant of its interaction with the enzyme.

| Compound | Enzyme Target | Nature of Interaction | Selectivity |

|---|---|---|---|

| Difluorophenethylamine (F2-PEA) | Monoamine Oxidase B (MAO-B) | Preferred Substrate | Selective for MAO-B |

Structure Activity Relationship Sar of 2,2 Difluoroethyl Phenylethyl Amine and Its Analogs

Correlating Structural Modifications on the Phenylethyl and Difluoroethyl Moieties with Biological Activities

The biological activity of phenylethylamine derivatives can be finely tuned by making structural modifications at three primary locations: the aromatic phenyl ring, the ethyl sidechain, and the amino group.

Modifications on the Phenyl Ring: Substitutions on the phenyl ring have a pronounced effect on receptor affinity. Studies on various phenethylamine (B48288) derivatives show that the placement of alkyl or halogen groups, particularly at the para-position of the phenyl ring, generally maintains or enhances binding affinity for receptors like the 5-HT₂A receptor. nih.gov Conversely, introducing alkoxy or nitro groups at the same position can lead to a decrease in affinity. nih.gov For a series of β-phenethylamines evaluated at the human trace amine-associated receptor 1 (hTAAR1), it was found that analogs with large single substituents, especially in the 4-position, or with multiple aromatic substituents, tend to have reduced efficacy and act as partial agonists. nih.gov

Modifications on the Ethyl Sidechain: The ethylamine backbone is a critical component of the phenethylamine pharmacophore. The introduction of a methyl group at the alpha-position (α-methyl), as seen in amphetamine, can lead to a reduction in potency compared to the parent β-phenethylamine. nih.gov Further increasing the steric bulk at this position, for instance by adding two α-methyl groups to create phentermine, results in a sharp decrease in potency. nih.gov

Modifications on the Amino Group: The nature of the substituent on the amino nitrogen is a key determinant of activity.

N-Alkylation: Converting the primary amino group of β-phenethylamine to a secondary amine through N-methylation typically causes a minor (approximately 3-fold) reduction in potency at hTAAR1. nih.gov However, further methylation to a tertiary amine leads to a much more significant reduction in potency, by a factor of about 30. nih.gov This suggests that increasing steric bulk at the amino nitrogen is detrimental to activity. nih.gov

N-Difluoroethylation: The replacement of an N-alkyl group with an N-2,2-difluoroethyl group introduces specific electronic effects. The high electronegativity of fluorine can modulate the pKa of the neighboring amino group, which in turn affects the molecule's ionization state at physiological pH, bioavailability, and interaction with receptors. mdpi.com Fluorine substitution can also enhance metabolic stability by strengthening the C-F bond, which hinders enzymatic degradation. researchgate.net Studies on dopamine transporter (DAT) inhibitors have shown that the nature of the alkylamine derivative significantly influences inhibitory activity, with smaller ring-sized compounds at this position showing stronger effects. nih.gov

The collective findings indicate that bulky substituents, whether on the aromatic ring or the amino nitrogen, are generally poorly accommodated by the target receptors, leading to decreased potency and efficacy. nih.gov

Table 1: Impact of Structural Modifications on the Biological Activity of Phenylethylamine Analogs

| Modification Site | Substituent Type | General Effect on Potency/Affinity | Source |

| Phenyl Ring (para-position) | Alkyl or Halogen | Maintained or Increased Affinity | nih.gov |

| Alkoxy or Nitro | Decreased Affinity | nih.gov | |

| Large/Bulky Groups | Reduced Efficacy (Partial Agonism) | nih.gov | |

| Ethyl Sidechain (α-position) | Single Methyl Group | Minor to Moderate Potency Reduction | nih.gov |

| Two Methyl Groups | Sharp Potency Reduction | nih.gov | |

| Amino Group (N-position) | N-Methyl (Secondary Amine) | Minor Potency Reduction | nih.gov |

| N,N-Dimethyl (Tertiary Amine) | Significant Potency Reduction | nih.gov | |

| N-Difluoroethyl | Modulates pKa, may enhance metabolic stability | mdpi.comresearchgate.net |

Stereochemical Influence on Receptor Recognition and Functional Outcomes

Stereochemistry plays a crucial role in the interaction between phenylethylamine derivatives and their biological targets. The specific three-dimensional arrangement of atoms can dictate binding affinity and functional activity, as chiral molecules may fit differently into the asymmetric binding pockets of receptors.

Analysis of Conformational Space and Bioactive Conformations through Analogues

The biological activity of flexible molecules like phenylethylamines is highly dependent on the specific 3D conformation they adopt when interacting with a receptor. These molecules exist as an equilibrium of different conformers in solution, but only a subset of these, known as bioactive conformations, are responsible for the pharmacological effect. Phenylethylamines primarily adopt two key conformations: an extended (anti) form and a folded (gauche) form. nih.govnih.gov

Microwave spectroscopy and computational studies have shown that for 2-phenylethylamine, the two most stable conformers have a gauche disposition of the alkyl-amine chain. nih.gov This folded structure is stabilized by a weak intramolecular N-H···π interaction between the amino group and the aromatic ring. nih.gov The other two identified conformers exhibit an anti or extended arrangement of the sidechain. nih.gov

The introduction of a fluorine atom, particularly on the phenyl ring, can influence these conformational preferences. A study of ortho-fluorinated 2-phenylethylamine (2-FPEA) revealed that its most stable conformer is also a gauche form. nih.govrsc.org This conformation is stabilized by both an NH+···π interaction and an additional NH+···F interaction. rsc.org This demonstrates how fluorination can introduce new noncovalent interactions that modulate the conformational landscape of the molecule, potentially influencing its binding to a target receptor. nih.govrsc.org The ability of the molecule to adopt a specific low-energy, folded conformation is often critical for optimal receptor engagement.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorinated Phenylethylamines

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. These models can predict the activity of new compounds and provide insight into the molecular properties that govern their pharmacological effects.

Several QSAR studies have been conducted on phenethylamine derivatives. In one study, a global QSAR model was developed for 40 phenethylamine derivatives to predict their logP values, a key physicochemical property. nih.gov The resulting models were statistically significant and predictive, identifying two crucial molecular descriptors:

BLTF96: A descriptor related to the Verhaar model of Fish base-line toxicity. nih.gov

Mor15u: A 3D-MoRSE descriptor that encodes 3D structural information. nih.gov The success of this model indicates that both physicochemical properties and 3D molecular structure are critical in determining the behavior of phenethylamines. nih.gov

Another powerful 3D-QSAR technique, Comparative Molecular Field Analysis (CoMFA), has been applied to a series of β-phenethylamine analogs to model their potency at hTAAR1. nih.gov This analysis yielded a robust model with a high regression coefficient (r² of 0.824), indicating a strong correlation between the calculated fields and observed biological activity. nih.gov The CoMFA model revealed the relative importance of steric and electrostatic properties:

Steric Field (61% contribution): The model showed that increased steric bulk around most of the molecular perimeter is associated with decreased potency. This aligns with experimental data showing that bulky substituents are detrimental to activity. nih.gov

Electrostatic Field (39% contribution): The analysis indicated that negative charge along the ethyl chain and positive charge at the 3- and 4-positions of the phenyl ring are associated with increased potency. nih.gov

These QSAR and CoMFA models provide a quantitative framework for understanding the SAR of fluorinated phenylethylamines and are valuable tools for designing new analogs with optimized activity.

Table 2: Summary of QSAR Modeling for Phenylethylamine Analogs

| Modeling Technique | Compound Class | Key Findings / Descriptors | Model Performance | Source |

| Global QSAR | Phenethylamine Derivatives | Important descriptors: BLTF96 (toxicity model) and Mor15u (3D structure). | R² = 0.937 (two-variable model) | nih.gov |

| CoMFA (3D-QSAR) | β-Phenethylamine Analogs | Potency is driven by steric (61%) and electrostatic (39%) fields. Increased steric bulk decreases potency. | r² = 0.824 | nih.gov |

Computational Chemistry and in Silico Approaches for 2,2 Difluoroethyl Phenylethyl Amine Research

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of (2,2-Difluoroethyl)(phenylethyl)amine research, docking studies are instrumental in understanding how this ligand might interact with biological targets, such as receptors or enzymes. For instance, studies on similar phenethylamine (B48288) derivatives have utilized molecular docking to explore their binding affinities and modes with various receptors, including serotonin and adrenergic receptors. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

Following docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-target interaction. MD simulations model the movement of atoms and molecules over time, offering insights into the conformational changes that may occur upon ligand binding and the stability of the complex. This information is crucial for understanding the functional consequences of the interaction.

Interactive Table: Key Parameters in Molecular Docking and Dynamics Simulations

| Parameter | Description | Relevance to (2,2-Difluoroethyl)(phenylethyl)amine Research |

| Binding Affinity | The strength of the interaction between the ligand and its target. | Predicts the potency of the compound. |

| Binding Pose | The specific orientation and conformation of the ligand within the binding site. | Elucidates the key interactions responsible for binding. |

| Interaction Energy | The energy components (e.g., electrostatic, van der Waals) contributing to binding. | Helps in optimizing ligand structure for improved affinity. |

| Conformational Stability | The stability of the ligand-target complex over time. | Indicates the duration and effectiveness of the interaction. |

| Solvent Effects | The influence of the surrounding solvent on the interaction. | Provides a more realistic model of the biological environment. |

Quantum Chemical Calculations (e.g., Density Functional Theory) to Understand Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of (2,2-Difluoroethyl)(phenylethyl)amine. DFT methods provide a good balance between accuracy and computational cost for studying molecular systems.

These calculations can determine various electronic properties, such as:

Molecular Orbital Energies (HOMO/LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO can indicate the chemical stability of the molecule.

Electrostatic Potential Maps: These maps visualize the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with other molecules.

Studies on phenethylamine derivatives have utilized DFT to explore the effects of substituents on their electronic properties and reactivity. For (2,2-Difluoroethyl)(phenylethyl)amine, the introduction of the difluoroethyl group is expected to significantly alter its electronic properties compared to the parent phenethylamine.

Interactive Table: Calculated Electronic Properties of Phenethylamine Derivatives

| Property | Description | Predicted Effect of Difluoroethyl Group |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Lowered due to the electron-withdrawing nature of fluorine. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Lowered, potentially increasing electrophilicity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Potentially increased, suggesting higher stability. |

| Dipole Moment | Measure of the overall polarity of the molecule. | Increased due to the polar C-F bonds. |

| Electrostatic Potential | Distribution of charge on the molecular surface. | More positive potential around the difluoroethyl group. |

Mechanistic Insights from Computational Reaction Pathway Analysis

Computational reaction pathway analysis is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, and calculate activation energies. This provides a detailed understanding of how a reaction proceeds and what factors influence its rate and outcome.

For the synthesis or metabolism of (2,2-Difluoroethyl)(phenylethyl)amine, computational analysis can be used to:

Predict Reaction Outcomes: By comparing the activation energies of different possible reaction pathways, the most likely products can be predicted.

Optimize Reaction Conditions: Understanding the reaction mechanism can help in selecting the best catalysts, solvents, and temperatures to improve yield and selectivity.

Identify Key Intermediates: The identification of transient intermediates can provide valuable insights into the reaction mechanism that may be difficult to obtain experimentally.

For example, computational studies have been used to investigate the mechanisms of reactions involving phenethylamine derivatives, providing insights into their formation and degradation pathways.

Predictive Modeling for Structure-Activity Relationships

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern drug discovery. QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For (2,2-Difluoroethyl)(phenylethyl)amine and its analogs, QSAR models can be developed to:

Predict the Biological Activity of New Compounds: Once a reliable QSAR model is established, it can be used to predict the activity of yet-to-be-synthesized compounds, saving time and resources.

Identify Key Structural Features for Activity: QSAR models can highlight which molecular descriptors (e.g., steric, electronic, hydrophobic properties) are most important for the desired biological activity.

Guide Lead Optimization: By understanding the structure-activity relationship, chemists can make more informed decisions when modifying a lead compound to improve its potency and other properties.

Studies on phenethylamines have successfully employed QSAR to develop models that predict their activity at various receptors. nih.govnih.gov These models often use descriptors such as molecular weight, logP (a measure of lipophilicity), and various electronic and steric parameters.

Interactive Table: Common Descriptors Used in QSAR Models for Phenethylamines

| Descriptor Type | Examples | Relevance to Activity |

| Electronic | Atomic charges, dipole moment, HOMO/LUMO energies | Influence electrostatic interactions with the target. |

| Steric | Molecular volume, surface area, shape indices | Determine how well the ligand fits into the binding site. |

| Hydrophobic | LogP, molar refractivity | Affect the compound's ability to cross cell membranes. |

| Topological | Connectivity indices, Wiener index | Describe the branching and overall topology of the molecule. |

Future Directions and Research Challenges for 2,2 Difluoroethyl Phenylethyl Amine

Development of Advanced Synthetic Methodologies for Diversified Fluorinated Secondary Amines

The synthesis of fluorinated organic compounds, particularly secondary amines like (2,2-Difluoroethyl)(phenylethyl)amine, presents unique challenges that necessitate the development of innovative and efficient synthetic strategies. nih.gov Future research in this area will likely focus on creating more versatile and robust methods for the construction of diverse libraries of fluorinated secondary amines for structure-activity relationship (SAR) studies.

A primary challenge lies in the selective and controlled introduction of the difluoroethyl group. pharmtech.com Current methods may involve multi-step sequences with limitations in substrate scope and functional group tolerance. Future synthetic endeavors could explore novel fluorinating reagents and catalytic systems to streamline the synthesis of (2,2-Difluoroethyl)(phenylethyl)amine and its analogs. The development of late-stage fluorination techniques would be particularly valuable, allowing for the introduction of the difluoroethyl moiety into complex molecular architectures at a later point in the synthetic sequence. pharmtech.com

Furthermore, the creation of asymmetric synthetic routes to access enantiomerically pure forms of chiral fluorinated amines is a critical area for future development. This is particularly relevant for phenylethylamine derivatives, where stereochemistry often plays a pivotal role in biological activity.

Table 1: Potential Advanced Synthetic Approaches

| Synthetic Approach | Potential Advantages | Research Focus |

| Catalytic C-H Fluorination | Direct introduction of fluorine, increased atom economy. | Development of selective and efficient catalysts. |

| Flow Chemistry | Improved safety, scalability, and reaction control. | Optimization of reaction conditions for continuous production. |

| Biocatalysis | High stereoselectivity and environmentally friendly conditions. | Engineering enzymes for novel fluorination reactions. |

| Photoredox Catalysis | Mild reaction conditions and novel bond formations. | Exploring new photocatalysts and reaction pathways. |

Elucidating Undiscovered Mechanistic Pathways of Interaction at the Molecular Level

Future research should aim to unravel the specific non-covalent interactions that the difluoromethyl group can participate in, such as C-F···H-N or C-F···π interactions. nih.govresearchgate.netacs.orgbgu.ac.il These interactions, though often weak, can collectively contribute significantly to binding affinity and selectivity. High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, will be instrumental in visualizing the binding modes of (2,2-Difluoroethyl)(phenylethyl)amine within the active sites of relevant protein targets.

Moreover, elucidating the impact of the difluoroethyl moiety on the metabolic stability of the phenylethylamine scaffold is a key research challenge. Fluorination is known to block sites of metabolic oxidation, which can lead to an improved pharmacokinetic profile. mdpi.com Detailed metabolic studies will be necessary to identify the metabolic pathways of (2,2-Difluoroethyl)(phenylethyl)amine and to understand how the difluoro group influences its biotransformation.

Integration of Advanced Biological Profiling Techniques for Comprehensive Understanding

To fully comprehend the therapeutic potential of (2,2-Difluoroethyl)(phenylethyl)amine, a comprehensive biological profiling strategy is essential. This extends beyond primary target engagement to include a broader assessment of its effects on various cellular pathways and systems.

High-throughput screening (HTS) and high-content screening (HCS) technologies can be employed to rapidly assess the activity of (2,2-Difluoroethyl)(phenylethyl)amine and its analogs across a wide range of biological targets. This approach can help to identify novel therapeutic applications and to flag potential off-target effects early in the drug discovery process.

Furthermore, the integration of "omics" technologies, such as transcriptomics, proteomics, and metabolomics, can provide a systems-level view of the cellular response to (2,2-Difluoroethyl)(phenylethyl)amine. This holistic approach can reveal novel mechanisms of action and identify biomarkers that could be used to monitor therapeutic response in future clinical settings.

Table 2: Illustrative Advanced Biological Profiling Techniques

| Technique | Application | Potential Insights |

| Cell-based Assays | Assessing functional activity in a cellular context. | Understanding cellular efficacy and toxicity. |

| In vivo Animal Models | Evaluating efficacy and pharmacokinetics in a living organism. | Determining therapeutic potential and dose-response relationships. |

| Target Deconvolution | Identifying the specific molecular targets of a compound. | Unraveling the mechanism of action. |

| Chemoproteomics | Profiling protein targets on a global scale. | Identifying on- and off-target interactions. |

Advancements in Computational Tools for Rational Design and Optimization of Fluorinated Amine Scaffolds

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. For (2,2-Difluoroethyl)(phenylethyl)amine, computational approaches can provide valuable insights into its structure-activity relationships and guide the design of next-generation analogs with improved properties. nih.govresearchgate.netacs.orgbgu.ac.il

Future research in this area will likely leverage advancements in quantum mechanics (QM) and molecular dynamics (MD) simulations to accurately predict the conformational preferences, electronic properties, and binding affinities of fluorinated amines. researchgate.net These methods can help to rationalize the observed biological activities and to identify key structural modifications that could enhance potency and selectivity.

The development of more accurate and predictive in silico models for ADME (absorption, distribution, metabolism, and excretion) properties will also be a critical research challenge. These models can help to prioritize compounds with favorable pharmacokinetic profiles for further experimental evaluation, thereby reducing the time and cost of drug development.

Q & A

Q. What are the optimized synthetic routes for (2,2-Difluoroethyl)(phenylethyl)amine, and how do reaction conditions influence yield?

The synthesis typically involves alkylation or nucleophilic substitution. A common approach is reacting 2-phenylethylamine with 2,2-difluoroethyl halides (e.g., bromide or chloride) under basic conditions (e.g., K₂CO₃ or NaH) in anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Temperature control (0–25°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions. For example, a two-step protocol may involve:

- Step 1: Synthesis of the difluoroethyl intermediate via halogen exchange.

- Step 2: Coupling with phenylethylamine using a palladium catalyst for C–N bond formation. Yields (~70–85%) depend on stoichiometry, solvent polarity, and catalyst loading. Impurities often arise from over-alkylation, requiring purification via column chromatography (silica gel, hexane/ethyl acetate) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing (2,2-Difluoroethyl)(phenylethyl)amine?

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Peaks at δ 2.8–3.2 ppm (N–CH₂–CF₂), δ 4.1–4.3 ppm (Ar–CH₂–N), and δ 7.2–7.4 ppm (aromatic protons).

- ¹⁹F NMR: Distinct doublets for –CF₂– groups at δ –120 to –125 ppm.

Q. What purification strategies mitigate common byproducts in the synthesis of (2,2-Difluoroethyl)(phenylethyl)amine?

Major byproducts include di-alkylated amines and unreacted halides. Strategies:

- Liquid-Liquid Extraction: Separate polar byproducts using dichloromethane/water.

- Distillation: Fractional distillation under reduced pressure (boiling point ~150–160°C at 0.1 mmHg).

- Crystallization: Recrystallize from ethanol/hexane mixtures to isolate the amine as a hydrochloride salt .

Advanced Research Questions

Q. How do electronic effects of the difluoroethyl group influence the compound’s reactivity in nucleophilic substitutions?

The –CF₂– group is electron-withdrawing, polarizing the adjacent C–N bond and enhancing electrophilicity. This accelerates SN2 reactions with nucleophiles (e.g., thiols, amines) but reduces stability in acidic conditions. Comparative studies with non-fluorinated analogs show:

- Rate Enhancement: 3–5× faster reaction rates in Mitsunobu or Ullmann couplings.

- Acid Sensitivity: Degrades at pH < 4 via HF elimination, necessitating buffered conditions (pH 6–8) for stability .

Q. What mechanistic insights explain conflicting data in the compound’s enzyme inhibition assays?

Discrepancies in IC₅₀ values (e.g., acetylcholinesterase vs. monoamine oxidase) arise from:

- Binding Mode Variations: Fluorine’s electronegativity alters hydrogen-bonding interactions with catalytic residues.

- Solvent Effects: DMSO (common solvent) may denature enzymes, requiring validation in aqueous buffers.

- Redox Interference: The difluoroethyl group can quench reactive oxygen species, skewing fluorescence-based assays. Controls should include fluorinated blanks .

Q. How can in vitro models optimize the compound’s pharmacokinetic profile for CNS applications?

- Blood-Brain Barrier (BBB) Penetration: LogP ~2.5 (calculated) suggests moderate permeability. Improve via prodrug strategies (e.g., esterification).

- Metabolic Stability: Incubate with liver microsomes; CYP450-mediated N-dealkylation is a major clearance pathway. Fluorination reduces oxidative metabolism by ~40% compared to non-fluorinated analogs.

- Toxicity Screening: Use SH-SY5Y neuronal cells to assess apoptosis (EC₅₀ > 50 µM for safety) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.